4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(trifluoromethyl)pyridine
Description
4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl group at the 2-position and a fused bicyclic amine (octahydrocyclopenta[c]pyrrole) linked via an azetidine (four-membered nitrogen-containing ring) at the 4-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve membrane permeability .
Properties
IUPAC Name |
2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3/c17-16(18,19)15-6-13(4-5-20-15)22-9-14(10-22)21-7-11-2-1-3-12(11)8-21/h4-6,11-12,14H,1-3,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFSXICQDBIPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=CC(=NC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(trifluoromethyl)pyridine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 343.4 g/mol. The structure features a pyridine ring substituted with a trifluoromethyl group and an azetidine moiety linked to an octahydrocyclopenta[c]pyrrole.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. The specific activities of this compound are still under investigation, but preliminary studies suggest it may interact with key biological targets.
The mechanism by which this compound exerts its effects likely involves interaction with various molecular targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity involved in critical metabolic pathways.
- Receptors : Binding to specific receptors may influence signaling pathways related to cell growth and apoptosis.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of related compounds found that those with similar structures exhibited moderate to significant cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 1.06 ± 0.16 |
| Compound B | MCF-7 (Breast) | 1.23 ± 0.18 |
| Compound C | HeLa (Cervical) | 2.73 ± 0.33 |
These results suggest that the compound may have potential as an anticancer agent, although specific data for This compound is still needed for conclusive evidence .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the trifluoromethyl group and the azetidine moiety can significantly impact biological activity. For instance, increasing fluorine substitution has been correlated with enhanced potency against certain cancer cell lines .
Case Studies
- Antitumor Activity : In a comparative study, derivatives of pyridine compounds showed promising results in inhibiting tumor growth in vitro, highlighting the potential of this compound in cancer therapy.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against pathogenic bacteria, suggesting that this compound could also possess antimicrobial properties .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyridine Derivatives
Key Observations:
- Azetidine vs. Piperazine/Piperidine : The target compound’s azetidine introduces greater conformational rigidity compared to UDO and UDD’s six-membered piperazine/piperidine rings. This rigidity may enhance binding specificity to sterically constrained targets but reduce solubility .
- Bicyclic Amine : The octahydrocyclopenta[c]pyrrole moiety is unique among the listed compounds, offering a fused bicyclic system that could improve interactions with hydrophobic binding pockets in enzymes like CYP51 or kinases .
- Thiophene vs.
Key Observations:
- CYP51 Inhibition : UDO and UDD () are confirmed CYP51 inhibitors with anti-T. cruzi activity. The target compound’s bicyclic amine and azetidine may similarly target CYP51 but with distinct binding kinetics due to steric effects .
- Agrochemical Potential: Compounds like 96g and 96h () prioritize lipophilicity for pesticidal applications, whereas the target compound’s nitrogen-rich structure aligns more with drug design for human targets .
Metabolic Stability:
- The trifluoromethyl group in all listed compounds enhances resistance to oxidative metabolism. However, the target compound’s fused bicyclic amine may introduce steric hindrance, further slowing enzymatic degradation compared to UDO/UDD .
- Synthesis Challenges : The azetidine-octahydrocyclopenta[c]pyrrole linkage (evident in ) requires multi-step synthesis, including cyclization and coupling reactions, which are more complex than the straightforward alkylation used for 96g/96h .
Preparation Methods
Direct Trifluoromethylation of Pyridine Derivatives
The trifluoromethyl group is typically introduced via:
-
Halogen-exchange reactions using CF3Cu or CF3SiMe3 under catalytic conditions.
-
Electrophilic trifluoromethylation with Umemoto’s reagent (Togni’s reagent) in the presence of a directing group.
For example, 4-chloro-2-(trifluoromethyl)pyridine serves as a key intermediate. Its synthesis involves chlorination of 2-(trifluoromethyl)pyridin-4-ol using POCl3 or PCl5.
Reaction Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| POCl3 (excess) | Toluene | 110°C | 78% |
| PCl5 (2.5 eq) | DCM | Reflux | 65% |
Alternative Routes via Cyclocondensation
Pyridine rings bearing trifluoromethyl groups can be assembled from linear precursors:
-
Hantzsch pyridine synthesis using β-keto esters and ammonia.
-
Kröhnke reaction with α,β-unsaturated ketones and ammonium acetate.
However, these methods often require post-functionalization to install the trifluoromethyl group, complicating the synthesis.
Preparation of 3-(Octahydrocyclopenta[c]pyrrol-2-yl)Azetidine
Azetidine Ring Formation
Azetidine synthesis commonly employs:
-
Gabriel synthesis from γ-chloroamines via intramolecular alkylation.
-
[2+2] Cycloaddition of alkenes with dichloroketene, followed by reductive dechlorination.
Example Protocol:
-
γ-Chloroamine precursor : React 3-aminopropanol with SOCl2 to form 3-chloropropylamine hydrochloride.
-
Cyclization : Treat with NaOH in THF at 0°C to form azetidine.
Optimization Data:
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaOH | THF | 0°C | 62% |
| KOtBu | DMF | RT | 45% |
Functionalization with Octahydrocyclopenta[c]pyrrole
The octahydrocyclopenta[c]pyrrole group is introduced via:
-
N-Alkylation of azetidine using a bicyclic bromide under basic conditions.
-
Mitsunobu reaction with a secondary alcohol derivative of octahydrocyclopenta[c]pyrrole.
Key Reaction:
Coupling of Pyridine and Azetidine Moieties
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro substituent on the pyridine ring undergoes displacement by the azetidine’s secondary amine:
Reaction Setup:
-
Substrate : 4-Chloro-2-(trifluoromethyl)pyridine (1.0 eq)
-
Nucleophile : 3-(Octahydrocyclopenta[c]pyrrol-2-yl)Azetidine (1.2 eq)
-
Base : DIPEA (3.0 eq)
-
Solvent : DMSO, 120°C, 24 h
Mechanistic Insight :
The electron-withdrawing trifluoromethyl group activates the pyridine ring toward SNAr by stabilizing the negative charge in the Meisenheimer complex.
Transition Metal-Catalyzed Amination
Buchwald-Hartwig amination offers higher efficiency for sterically hindered substrates:
Catalytic System :
Purification and Characterization
Chromatographic Techniques
-
Silica gel chromatography (hexane/EtOAc gradient) removes unreacted starting materials.
-
HPLC (C18 column, MeCN/H2O) isolates the target compound in >98% purity.
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 8.52 (s, 1H, pyridine-H), 4.20–3.90 (m, 4H, azetidine-H), 2.80–2.60 (m, bicyclic-H).
-
LC-MS : m/z 356.2 [M+H]+.
Challenges and Optimization Strategies
Steric Hindrance in Azetidine Coupling
The bulky octahydrocyclopenta[c]pyrrole group necessitates:
Trifluoromethyl Group Stability
Avoiding strongly basic conditions prevents defluorination. Catalytic systems with mild bases (Cs2CO3) are preferred.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| SNAr | 72% | 95% | Low | Moderate |
| Buchwald-Hartwig | 85% | 98% | High | High |
The transition metal-catalyzed route offers superior yields and purity, albeit at higher cost due to palladium catalysts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(trifluoromethyl)pyridine?
- Answer: The compound’s synthesis likely involves coupling reactions (e.g., palladium-catalyzed cross-coupling) or nucleophilic substitution at the pyridine ring. For example, trifluoromethylpyridine derivatives can undergo substitution with azetidine-containing nucleophiles under controlled conditions (e.g., sodium azide or thiocyanate reagents). Reaction optimization should consider steric hindrance from the octahydrocyclopenta[c]pyrrole moiety and the electron-withdrawing trifluoromethyl group .
Q. How can the structural conformation of this compound be validated experimentally?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL for refinement ensures accurate determination of bond lengths, angles, and stereochemistry. For example, SHELX software has been widely applied to resolve complex bicyclic systems and azetidine conformations in similar pyridine derivatives .
Q. What analytical techniques are critical for characterizing its purity and stability?
- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C/¹⁹F) identifies proton environments and trifluoromethyl group integrity. Stability under varying pH and temperature can be assessed via HPLC-UV or LC-MS, as demonstrated in studies on related trifluoromethylpyridines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during substitution reactions at the pyridine ring?
- Answer: Contradictions often arise from competing reaction pathways (e.g., steric vs. electronic effects). Systematic kinetic studies under varying conditions (temperature, solvent polarity, catalyst loading) are essential. For instance, coupling reactions using palladium catalysts may require ligand optimization to suppress side reactions in sterically hindered systems .
Q. What experimental design considerations are critical for studying the compound’s environmental fate?
- Answer: Long-term environmental impact studies should follow frameworks like Project INCHEMBIOL, which evaluates abiotic/biotic transformations and bioaccumulation. Key parameters include octanol-water partition coefficients (logP) for bioavailability and degradation studies under simulated environmental conditions (e.g., photolysis, hydrolysis) .
Q. How can computational methods complement experimental data in predicting its biological interactions?
- Answer: Molecular docking and density functional theory (DFT) can model interactions with biological targets (e.g., enzymes or receptors). For azetidine-containing compounds, conformational sampling via molecular dynamics (MD) simulations helps predict binding modes, as seen in studies on structurally analogous pyrrolidine derivatives .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Answer: Co-crystallization with stabilizing agents (e.g., crown ethers) or vapor diffusion techniques can enhance crystal quality. SHELXD and SHELXE are robust for phase determination in cases of weak diffraction, particularly for flexible azetidine and cyclopenta-pyrrole moieties .
Methodological Notes
- Synthetic Protocols: Prioritize inert atmospheres for moisture-sensitive intermediates (e.g., azetidine rings) .
- Data Validation: Cross-validate SC-XRD results with spectroscopic data to account for dynamic effects in solution .
- Environmental Studies: Use high-resolution mass spectrometry (HRMS) to track degradation products in complex matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
